2-(Chloromethyl)-6-methoxy-1,3-benzothiazole
CAS No.: 1056639-87-2
Cat. No.: VC3396890
Molecular Formula: C9H8ClNOS
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1056639-87-2 |
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Molecular Formula | C9H8ClNOS |
Molecular Weight | 213.68 g/mol |
IUPAC Name | 2-(chloromethyl)-6-methoxy-1,3-benzothiazole |
Standard InChI | InChI=1S/C9H8ClNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 |
Standard InChI Key | UNJWZSNILZUIOZ-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)CCl |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)CCl |
Introduction
Structure and Identification
The compound 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole consists of a benzothiazole core structure with two key substituents: a chloromethyl group at the 2-position and a methoxy group at the 6-position. The benzothiazole ring system itself contains a fused benzene ring with a thiazole ring, providing a heterocyclic scaffold that is common in many pharmaceutical compounds.
Identification Parameters
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole can be identified through various parameters that help distinguish it from other similar compounds. This compound is also known by the synonym 2-chloro-6-methoxy-1,3-benzothiazole in some chemical databases and literature .
The compound is cataloged with the following identification parameters:
Parameter | Value |
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CAS Number | 2605-14-3 |
Molecular Formula | C₈H₆ClNOS |
Molecular Weight | 199.657 g/mol |
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is essential for predicting its behavior in various chemical reactions and formulations. These properties also inform handling procedures, storage requirements, and potential applications.
Physical Properties
The compound exhibits specific physical characteristics that are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.4±0.1 g/cm³ |
Melting Point | 54°C |
Boiling Point | 293.5±13.0°C at 760 mmHg |
Flash Point | 131.3±19.8°C |
These physical properties indicate that 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is a relatively stable compound with a moderate melting point and high boiling point, suggesting good thermal stability for various chemical transformations .
Chemical Reactivity
The chemical reactivity of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is largely determined by its functional groups. The compound contains:
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A reactive chloromethyl group at the 2-position, which can undergo nucleophilic substitution reactions
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A methoxy group at the 6-position, which contributes electron density to the aromatic system
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The benzothiazole ring system, which provides a stable scaffold for further modifications
The chloromethyl group is particularly significant as it serves as an excellent leaving group, making this compound valuable as an intermediate in various synthetic pathways, especially in the development of pharmaceutical compounds .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole and its incorporation into more complex molecular structures. These methods highlight the versatility of this compound as a building block in medicinal chemistry.
Synthetic Pathways
One documented synthetic approach involves the reaction of 2-amino-6-methoxybenzothiazole with chloroacetyl derivatives. This reaction pathway is commonly employed to incorporate the benzothiazole moiety into larger molecular frameworks .
For the synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole derivatives, researchers have utilized reactions between:
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2-[(chloroacetyl) amino] benzoic acid
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2-amino-6-substituted benzothiazole (specifically the 6-methoxy variant)
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Dry toluene as a solvent
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PCl₃ as a catalyst
The reaction typically proceeds under reflux conditions for approximately 3 hours, followed by appropriate workup procedures to isolate the desired product .
Spectroscopic Characterization
The synthesized 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole and its derivatives can be characterized through various spectroscopic techniques. Based on related compounds, the following spectral characteristics would be expected:
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IR Spectrum: Characteristic absorption bands around 2923 cm⁻¹ (aromatic C-H stretching), 1478 cm⁻¹ (C=N stretching), 815 cm⁻¹ (1,4-disubstituted benzene), and 671 cm⁻¹ (C-S stretching) .
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¹H NMR Spectrum: Signal patterns typically include aromatic protons (δ 6.7-8.1 ppm), methylene protons of the chloromethyl group (δ ~4.3 ppm), and methoxy protons (δ ~1.4 ppm) .
These spectroscopic data provide essential confirmation of the compound's structure and purity following synthesis.
Applications in Medicinal Chemistry
2-(Chloromethyl)-6-methoxy-1,3-benzothiazole has emerged as an important synthetic intermediate in medicinal chemistry, particularly in the development of compounds with therapeutic potential.
Synthesis of Quinazoline Derivatives
One of the most significant applications of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole is in the synthesis of novel quinazoline-4(3H)-one derivatives. These derivatives have been investigated for their potential anti-inflammatory and antibacterial properties .
The synthetic pathway typically involves:
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Reaction of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole with various amines to form 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones
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Further modifications to enhance biological activity through structure-activity relationship studies
For example, the compound 2-(Anilinomethyl)-3-(6-methoxy-1,3-benzothiazol-2-yl) quinazolin-4(3H)-one (reported as IIIb1 in research) has been synthesized using 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole as a key intermediate .
Recent Research Developments
Research involving 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole continues to evolve, with scientists exploring new synthetic pathways and applications for this versatile building block.
Novel Synthetic Approaches
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole and its derivatives. These approaches aim to improve yields, reduce reaction times, and minimize the use of hazardous reagents .
For instance, researchers have investigated the use of:
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Alternative catalysts to replace PCl₃ in synthetic pathways
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Microwave-assisted synthesis to reduce reaction times
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Green solvents as alternatives to traditional organic solvents like toluene
These advancements in synthetic methodology contribute to more sustainable approaches in pharmaceutical development.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole derivatives have provided valuable insights into the relationship between chemical structure and biological activity. These studies help identify key structural features necessary for specific therapeutic effects .
Researchers have systematically modified:
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The substituents at various positions of the benzothiazole ring
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The nature of the amino group introduced at the chloromethyl position
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Additional functional groups to optimize pharmacokinetic properties
Through these SAR studies, more potent and selective compounds with enhanced therapeutic potential have been developed, highlighting the importance of 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole as a versatile scaffold in drug discovery .
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